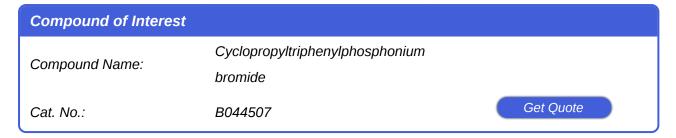


Spectroscopic Data and Experimental Protocols for Cyclopropyltriphenylphosphonium Bromide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cyclopropyltriphenylphosphonium bromide**. While detailed spectral data is available in proprietary databases, this document outlines the key spectroscopic techniques used for its characterization and provides generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

Quantitative spectroscopic data for **Cyclopropyltriphenylphosphonium bromide**, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is available through specialized databases such as SpectraBase.[1] Due to the proprietary nature of this data, specific chemical shifts and absorption frequencies are not publicly available. However, the types of available data are summarized in the table below.



Spectroscopic Technique	Nucleus/Region	Data Type
Nuclear Magnetic Resonance (NMR)	¹ H	Chemical Shift (ppm), Multiplicity, Coupling Constants (J Hz)
13C	Chemical Shift (ppm)	
31P	Chemical Shift (ppm)	_
Infrared (IR) Spectroscopy	Mid-IR (4000-400 cm ⁻¹)	Absorption Frequencies (cm ⁻¹)

Experimental Protocols

The following sections detail the generalized methodologies for acquiring NMR and IR spectra of solid phosphonium salts like **Cyclopropyltriphenylphosphonium bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Cyclopropyltriphenylphosphonium bromide**.

Sample Preparation:

- Weigh approximately 5-10 mg of the solid **Cyclopropyltriphenylphosphonium bromide**.
- Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl Sulfoxide-d₆, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift window.
- Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition (1H, 13C, and 31P NMR):

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.



- For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence.
- For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
- For ³¹P NMR, a proton-decoupled experiment is also common. The chemical shifts are referenced to an external standard, typically 85% phosphoric acid.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **Cyclopropyltriphenylphosphonium bromide**.

Sample Preparation (Solid State):

There are several methods for preparing solid samples for IR analysis:

- Thin Solid Film:
 - Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).
 - Apply a drop of the solution to a salt plate (e.g., KBr or NaCl).
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Potassium Bromide (KBr) Pellet:
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
 - Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.
- Nujol Mull:
 - Grind a small amount of the solid sample to a fine powder.
 - Add a few drops of Nujol (mineral oil) and continue grinding to create a uniform paste (mull).



Spread the mull between two salt plates.

Data Acquisition:

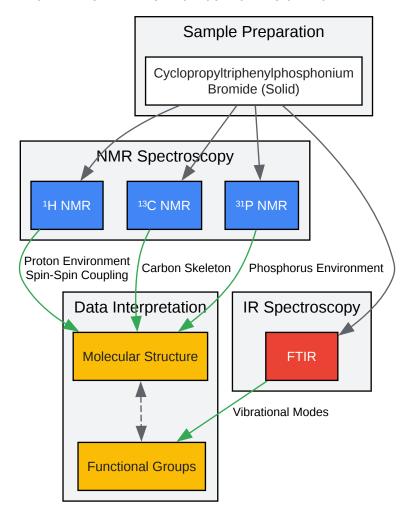
- Place the prepared sample in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the mid-infrared range (4000-400 cm⁻¹).
- Acquire a background spectrum of the empty sample holder (or the salt plates and Nujol, if applicable) to subtract from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Cyclopropyltriphenylphosphonium bromide**.



Spectroscopic Analysis of Cyclopropyltriphenylphosphonium Bromide



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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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